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molecular formula C11H12O B1600066 1H-Inden-1-one, 2,3-dihydro-2,6-dimethyl- CAS No. 66309-83-9

1H-Inden-1-one, 2,3-dihydro-2,6-dimethyl-

Cat. No. B1600066
M. Wt: 160.21 g/mol
InChI Key: MFCLOAFNUWAGGB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07446216B2

Procedure details

To a suspension of 334 g (2.50 mol) of anhydrous AlCl3 (powder) in 400 ml of dry dichloromethane, a solution of 160 g (1.00 mol) of 2,6-dimethylindan-1-one in 200 ml of dichloromethane was added dropwise while vigorously stirring for 30 min at 0° C. This mixture was stirred for 1 h at ambient temperature, and then a solution of 51.6 ml (161 g, 1.01 mol) of bromine in 800 ml of dichloromethane was added while vigorously stirring for 2 h. The resulting mixture was stirred for 12 h and then poured on 700 cm3 of ice. The mixture was acidified by saturated HCl to pH 1, the organic layer was separated, and the aqueous layer was extracted with 3×350 ml of dichloromethane. The combined organic fractions were dried over K2CO3 and then evaporated to dryness. From the residue, 71.0 g of the starting indanone was distilled off in vacuum (bp 89-91 mm Hg), and the solid material left in the rectification flask was recrystallized from 600 ml of hot hexanes. Crystals that precipitated at room temperature were collected. The pure title product was then isolated by flash chromatography on Silica Gel 60 (40-63 um, d 50 mm, l 1200 mm, eluent: hexanes-dichloromethane, 10:1, vol.). Yield 44.0 g (18%).
Name
Quantity
334 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One
Quantity
160 g
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
solvent
Reaction Step Two
Quantity
51.6 mL
Type
reactant
Reaction Step Three
Quantity
800 mL
Type
solvent
Reaction Step Three
[Compound]
Name
ice
Quantity
700 mL
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
[Al+3].[Cl-].[Cl-].[Cl-].[CH3:5][CH:6]1[CH2:14][C:13]2[C:8](=[CH:9][C:10]([CH3:15])=[CH:11][CH:12]=2)[C:7]1=[O:16].[Br:17]Br.Cl>ClCCl>[Br:17][C:12]1[CH:11]=[C:10]([CH3:15])[CH:9]=[C:8]2[C:13]=1[CH2:14][CH:6]([CH3:5])[C:7]2=[O:16] |f:0.1.2.3|

Inputs

Step One
Name
Quantity
334 g
Type
reactant
Smiles
[Al+3].[Cl-].[Cl-].[Cl-]
Name
Quantity
400 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
160 g
Type
reactant
Smiles
CC1C(C2=CC(=CC=C2C1)C)=O
Name
Quantity
200 mL
Type
solvent
Smiles
ClCCl
Step Three
Name
Quantity
51.6 mL
Type
reactant
Smiles
BrBr
Name
Quantity
800 mL
Type
solvent
Smiles
ClCCl
Step Four
Name
ice
Quantity
700 mL
Type
reactant
Smiles
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
while vigorously stirring for 30 min at 0° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
This mixture was stirred for 1 h at ambient temperature
Duration
1 h
STIRRING
Type
STIRRING
Details
while vigorously stirring for 2 h
Duration
2 h
STIRRING
Type
STIRRING
Details
The resulting mixture was stirred for 12 h
Duration
12 h
CUSTOM
Type
CUSTOM
Details
the organic layer was separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer was extracted with 3×350 ml of dichloromethane
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic fractions were dried over K2CO3
CUSTOM
Type
CUSTOM
Details
evaporated to dryness
DISTILLATION
Type
DISTILLATION
Details
From the residue, 71.0 g of the starting indanone was distilled off in vacuum (bp 89-91 mm Hg)
WAIT
Type
WAIT
Details
the solid material left in the rectification flask
CUSTOM
Type
CUSTOM
Details
was recrystallized from 600 ml of hot hexanes
CUSTOM
Type
CUSTOM
Details
Crystals that precipitated at room temperature
CUSTOM
Type
CUSTOM
Details
were collected

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
BrC1=C2CC(C(C2=CC(=C1)C)=O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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